molecular formula C14H12N4S B2424572 4-((pyridin-2-ylmethyl)amino)quinazoline-2(1H)-thione CAS No. 440322-30-5

4-((pyridin-2-ylmethyl)amino)quinazoline-2(1H)-thione

Cat. No.: B2424572
CAS No.: 440322-30-5
M. Wt: 268.34
InChI Key: YZJHRKNESMNBPI-UHFFFAOYSA-N
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Description

4-((pyridin-2-ylmethyl)amino)quinazoline-2(1H)-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.

Mechanism of Action

Target of Action

The primary targets of the compound 4-((pyridin-2-ylmethyl)amino)quinazoline-2(1H)-thione, also known as Oprea1_685157, are the enzymes α-amylase and α-glucosidase . These enzymes play a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestines.

Mode of Action

Oprea1_685157 interacts with its targets, α-amylase and α-glucosidase, by inhibiting their activity . The compound’s molecular structure allows it to bind to the active sites of these enzymes, preventing them from catalyzing the breakdown of carbohydrates. This interaction results in a decrease in the rate of carbohydrate digestion .

Biochemical Pathways

By inhibiting α-amylase and α-glucosidase, Oprea1_685157 affects the carbohydrate digestion pathway. The downstream effect of this inhibition is a slower release and absorption of glucose in the intestines. This can help regulate blood sugar levels, particularly after meals, which is beneficial for managing conditions like diabetes .

Pharmacokinetics

Like other quinazoline derivatives, it is expected to have good bioavailability .

Result of Action

The primary result of Oprea1_685157’s action is the inhibition of α-amylase and α-glucosidase, leading to a slower digestion and absorption of carbohydrates. This can result in a more gradual increase in blood sugar levels after meals, which can be beneficial for individuals with diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((pyridin-2-ylmethyl)amino)quinazoline-2(1H)-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzonitrile with pyridine-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then treated with a thiolating agent, such as Lawesson’s reagent, to introduce the thione group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((pyridin-2-ylmethyl)amino)quinazoline-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or thione groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents such as ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, reduced quinazoline derivatives

    Substitution: Substituted quinazoline derivatives with different functional groups

Scientific Research Applications

Comparison with Similar Compounds

4-((pyridin-2-ylmethyl)amino)quinazoline-2(1H)-thione can be compared with other quinazoline derivatives:

    Similar Compounds: Quinazoline-2,4-diones, quinazoline-4-thiones, and other substituted quinazolines.

    Uniqueness: The presence of the pyridin-2-ylmethyl group and the thione functionality distinguishes this compound from other quinazolines.

Properties

IUPAC Name

4-(pyridin-2-ylmethylamino)-1H-quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S/c19-14-17-12-7-2-1-6-11(12)13(18-14)16-9-10-5-3-4-8-15-10/h1-8H,9H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJHRKNESMNBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=S)N2)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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